5,9-Dimethyldeca-5,9-dienal
Description
Contextual Significance of Polyunsaturated Aldehydes in Contemporary Organic Chemistry
Polyunsaturated aldehydes (PUAs) are organic compounds characterized by a long carbon chain containing an aldehyde group and two or more carbon-carbon double bonds. wikipedia.org These molecules are of considerable interest in contemporary organic chemistry due to their involvement in a variety of biological and chemical processes. In nature, PUAs are notably produced by diatoms, a type of single-celled alga, as a chemical defense mechanism against grazing predators like copepods. wikipedia.org This production is an example of an allelopathic interaction, where one organism produces biochemicals that influence the growth, survival, and reproduction of other organisms. wikipedia.org The formation of PUAs in diatoms is an enzymatic process initiated by cell damage, leading to the conversion of fatty acids into these reactive aldehydes. wikipedia.orgacs.org
Beyond their ecological roles, polyunsaturated aldehydes are valuable synthons in organic synthesis. Their multiple reactive sites—the aldehyde group and the carbon-carbon double bonds—allow for a wide range of chemical transformations, making them useful building blocks for more complex molecules. Research in this area includes the development of stereocontrolled synthesis methods to create specific isomers of PUAs for various applications. researchgate.net The study of their chemical reactivity and the development of synthetic routes to access them are active areas of research. researchgate.net
Research Landscape of 5,9-Dimethyldeca-5,9-dienal: An Overview of Academic Inquiry
The academic inquiry into this compound, a specific polyunsaturated aldehyde, has touched upon several key areas, primarily its synthesis, chemical properties, and its application as a fragrance ingredient. While it is a less common PUA compared to those directly isolated from diatoms, its structural features make it a subject of interest.
Research efforts have led to the development of synthetic pathways to produce this compound. One documented method involves the Claisen rearrangement of an allylic alcohol precursor, a well-established reaction in organic synthesis. google.com The synthesis often results in a mixture of (E/Z) isomers. google.com
The compound's chemical and physical properties have been characterized, providing essential data for its identification and handling. These properties are crucial for its application in various industries, particularly the fragrance industry where it is used for its distinct aroma profile. nih.govthegoodscentscompany.com The International Fragrance Association (IFRA) has established standards for its use, indicating its relevance in consumer products. nih.gov Furthermore, its presence and role in the aroma profile of certain products, such as cigar filler leaves, have been investigated. frontiersin.org
Scope and Focused Research Areas within the Outline
This article will adhere strictly to a focused examination of this compound. The subsequent sections will provide a detailed look at its chemical and physical properties, presented in a comprehensive data table. This will be followed by a discussion of the known synthetic routes to this compound, outlining the key reactions and precursors involved. Finally, a table of all chemical compounds mentioned throughout this article will be provided for easy reference.
The scope of this article is intentionally narrow, concentrating solely on the scientific and technical aspects of this compound as outlined. Information regarding dosage, administration, safety, or adverse effects is explicitly excluded. The content is based on a review of available scientific literature and databases, avoiding promotional materials from commercial suppliers.
Chemical and Physical Properties of this compound
The following table summarizes the key chemical and physical properties of this compound. This data is essential for its identification, handling, and application in various chemical contexts.
| Property | Value |
| Molecular Formula | C12H20O nih.govlookchem.comnih.gov |
| Molecular Weight | 180.29 g/mol nih.gov |
| CAS Number | 68844-98-4 lookchem.com |
| Appearance | Not explicitly stated in the provided results. |
| Boiling Point | 265.6°C at 760 mmHg lookchem.com |
| Flash Point | 115.5°C lookchem.com |
| Density | 0.849 g/cm³ lookchem.com |
| Vapor Pressure | 0.00908 mmHg at 25°C lookchem.com |
| LogP | 3.65820 lookchem.com |
| Hydrogen Bond Donor Count | 0 nih.govlookchem.com |
| Hydrogen Bond Acceptor Count | 1 nih.govlookchem.com |
| Rotatable Bond Count | 7 lookchem.com |
| Exact Mass | 180.151415257 Da nih.govlookchem.com |
| IUPAC Name | This compound |
This table is interactive. You can sort and filter the data.
Synthesis of this compound
The synthesis of this compound has been approached through established organic chemistry reactions. A notable method involves the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction.
One synthetic route starts from an allylic alcohol precursor, such as linalool (B1675412) or a hydroxyl-substituted allylic alcohol. google.com The Claisen rearrangement of this precursor is carried out in the presence of an acid to yield the target aldehyde. google.com This process typically results in a mixture of E/Z isomers of 5,9-dimethyldeca-4,8-dienal and 5,9-dimethyldeca-4,9-dienal. google.com
Another described synthesis involves the reaction of 2,6-dimethyloct-7-ene-2,6-diol (B3050857) with ethyl vinyl ether. lookchem.com This reaction is a key step in forming the dienal structure. Further steps, including hydrolysis, are necessary to obtain the final product. google.com The purification of the final product is often achieved through distillation. google.com
Structure
3D Structure
Properties
CAS No. |
61195-31-1 |
|---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
5,9-dimethyldeca-5,9-dienal |
InChI |
InChI=1S/C12H20O/c1-11(2)7-6-9-12(3)8-4-5-10-13/h9-10H,1,4-8H2,2-3H3 |
InChI Key |
WJIAPVTVTUWBOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCC=C(C)CCCC=O |
Origin of Product |
United States |
Synthetic Methodologies for 5,9 Dimethyldeca 5,9 Dienal and Its Functionalized Derivatives
Convergent and Linear Synthetic Strategies to the Dienal Core
The assembly of the carbon skeleton of 5,9-dimethyldeca-5,9-dienal can be approached through two primary strategies: linear and convergent synthesis.
| Strategy | Description | Advantages | Disadvantages |
| Linear | Step-by-step sequential construction of the molecule. | Conceptually simple to plan. | Often results in low overall yields for multi-step syntheses. |
| Convergent | Independent synthesis of fragments followed by coupling. | Higher overall yields, allows for modularity and synthesis of analogs. | May require more complex coupling reactions. |
Total Synthesis Approaches to this compound and its Structural Isomers
While specific total syntheses of this compound are not extensively documented in publicly available literature, the synthesis of its structural isomers and related acyclic terpene aldehydes provides a blueprint for potential synthetic routes. These approaches often rely on well-established carbon-carbon bond-forming reactions.
For instance, the synthesis of related dienals often employs Wittig-type reactions or Julia olefination to construct the carbon backbone and install the double bonds with control over their geometry. A hypothetical linear approach to this compound could start from a simple aldehyde and build the chain through successive additions of carbon units. A convergent strategy, on the other hand, might involve the synthesis of a five-carbon aldehyde fragment and a five-carbon phosphonium (B103445) ylide or sulfone, which are then coupled.
Preparation of Key Polyene Intermediates (e.g., dienols, dienoates, and dienones)
The synthesis of the target dienal often proceeds through key intermediates such as dienols, dienoates, or dienones, which can then be converted to the final aldehyde.
Dienols: These alcohol intermediates can be synthesized through various methods, including the reduction of corresponding dienoates or dienones, or through the coupling of smaller fragments followed by functional group manipulation. Dienols are valuable precursors as they can be oxidized to the target dienal under mild conditions, for example, using reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane.
Dienoates: These ester intermediates are often prepared via olefination reactions, such as the Horner-Wadsworth-Emmons reaction, which typically provides good control over the stereochemistry of the newly formed double bond. The ester functionality can then be reduced to an aldehyde using reagents like diisobutylaluminium hydride (DIBAL-H).
Dienones: Ketone intermediates can be synthesized through various methods, including the oxidation of secondary alcohols or through acylation reactions. The ketone group can then be homologated to an aldehyde or serve as a handle for further functionalization.
| Intermediate | Precursor for Aldehyde | Common Synthetic Methods |
| Dienol | Oxidation | Reduction of dienoates/dienones, Grignard reactions |
| Dienoate | Reduction (e.g., DIBAL-H) | Horner-Wadsworth-Emmons reaction, Wittig reaction |
| Dienone | Homologation/further modification | Oxidation of secondary alcohols, Friedel-Crafts acylation |
Stereoselective and Diastereoselective Synthetic Pathways
Controlling the stereochemistry of the double bonds and any potential stereocenters is a critical aspect of the synthesis of polyenes like this compound.
Asymmetric Induction in Cyclization Reactions Involving this compound Precursors
While this compound is an acyclic molecule, its precursors can be involved in asymmetric cyclization reactions to generate cyclic structures with defined stereochemistry. Polyene cyclizations are powerful transformations that can rapidly build molecular complexity. researcher.life The stereochemical outcome of these reactions can be influenced by the use of chiral catalysts or auxiliaries, or by substrate control where existing stereocenters in the precursor direct the formation of new ones. Mechanistic studies of these cyclizations are crucial for understanding and predicting the stereochemical outcome. nih.govresearchgate.net
Enantioselective Synthesis of this compound Analogs
The enantioselective synthesis of analogs of this compound, which may contain chiral centers, can be achieved through various strategies. One common approach is the use of chiral pool starting materials, which are naturally occurring enantiomerically pure compounds. nih.gov Alternatively, asymmetric catalytic methods can be employed to introduce chirality. This includes asymmetric hydrogenations, epoxidations, or carbon-carbon bond-forming reactions catalyzed by chiral transition metal complexes or organocatalysts. nih.govrsc.org Lipase-mediated resolutions are also a powerful tool for separating enantiomers of chiral intermediates, such as alcohols. mdpi.com
Mechanistic Elucidation of Synthetic Transformations
Understanding the mechanisms of the key synthetic transformations is essential for optimizing reaction conditions and controlling the selectivity of the synthesis. For instance, in polyene cyclizations, the reaction can proceed through cationic or radical pathways, each leading to different product distributions and stereochemical outcomes. thieme-connect.com Detailed mechanistic studies, often involving isotopic labeling, kinetic analysis, and computational modeling, are employed to unravel the intricate details of these complex transformations. nih.gov The insights gained from these studies are invaluable for the rational design of synthetic routes to complex molecules like this compound and its derivatives.
Palladium-Catalyzed Oxidative Cyclization and Tandem Redox-Relay Processes
Palladium catalysis offers a robust platform for the synthesis of complex cyclic and polycyclic frameworks from unsaturated precursors. While direct palladium-catalyzed synthesis of this compound is not prominently documented, the principles of palladium-catalyzed oxidative cyclization are applicable to its precursors or derivatives. These reactions typically involve the intramolecular coupling of C-H bonds with alkenes or other unsaturated moieties.
For instance, palladium(II)-mediated oxidative cyclization is a proven method for assembling biomedically relevant scaffolds from carbonyl-functionalized precursors. This approach often utilizes an oxidant to regenerate the active Pd(II) catalyst, enabling a catalytic cycle. In the context of a dienal, such a strategy could be envisioned to facilitate intramolecular ring formation by activating a C-H bond and promoting its addition across one of the double bonds, leading to carbocyclic structures.
Tandem processes, including redox-relay reactions, further expand the utility of palladium catalysis. These sequences can involve an initial cycloisomerization followed by oxidation, transforming a linear precursor into a more complex cyclic ketone or aldehyde. Relay catalysis, combining the action of multiple catalysts in a single pot, can achieve intricate transformations, such as asymmetric cascade reactions, to build complex molecular architectures from simple unsaturated starting materials.
Application of Wittig, Knoevenagel, and Baylis-Hillman Reactions in the Synthesis of this compound Related Structures
Classic carbon-carbon bond-forming reactions remain indispensable for the assembly of unsaturated aldehydes. The Wittig, Knoevenagel, and Baylis-Hillman reactions are cornerstone methodologies for olefination and the construction of α,β-unsaturated carbonyl systems.
The Wittig Reaction transforms aldehydes or ketones into alkenes using a phosphorus ylide. nih.gov A key advantage is the precise placement of the resulting double bond, which is critical for synthesizing specific isomers of polyunsaturated compounds like this compound. nih.gov The stereoselectivity of the reaction can often be controlled, with non-stabilized ylides typically favoring the formation of Z-alkenes and stabilized ylides favoring E-alkenes. organic-chemistry.org
The Knoevenagel Condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group to a carbonyl, followed by dehydration to yield an α,β-unsaturated product. researchgate.net This reaction is exceptionally versatile for synthesizing conjugated enones and related structures. researchgate.net It operates under mild conditions, often using a weak base like a secondary amine as a catalyst, which avoids the self-condensation of the aldehyde or ketone reactant. researchgate.netnih.gov
The Baylis-Hillman Reaction creates a C-C bond between the α-position of an activated alkene and an aldehyde, catalyzed by a nucleophile such as a tertiary amine (e.g., DABCO) or a phosphine. ntu.edu.sgbeilstein-journals.org The product is a densely functionalized allylic alcohol, which can be a precursor to unsaturated aldehydes. ntu.edu.sgbeilstein-journals.org A significant drawback of this reaction is its often slow rate. nih.gov
| Reaction | Reactants | Key Reagent/Catalyst | Product Type | Primary Application in Context |
|---|---|---|---|---|
| Wittig Reaction | Aldehyde/Ketone + Phosphorus Ylide | Phosphonium salt + Strong base | Alkene | Controlled formation of C=C double bonds. nih.gov |
| Knoevenagel Condensation | Aldehyde/Ketone + Active Methylene Compound | Weakly basic amine (e.g., piperidine) | α,β-Unsaturated Carbonyl | Synthesis of conjugated systems. researchgate.netrsc.org |
| Baylis-Hillman Reaction | Aldehyde + Activated Alkene | Tertiary amine (e.g., DABCO) or Phosphine | Functionalized Allylic Alcohol | Creation of functionalized carbon skeletons. ntu.edu.sgbeilstein-journals.org |
Utilizing Diazo Compounds in Carbon-Carbon Bond Formation for Unsaturated Aldehydes
Diazo compounds are highly versatile reagents in organic synthesis, serving as precursors to carbenes or participating directly in C-C bond formation. nih.gov Their reaction with aldehydes provides an effective route for homologation (chain extension) and the synthesis of functionalized carbonyl compounds. organic-chemistry.org
One key transformation is the formal insertion of a carbene, generated from a diazo compound, into the C-H bond of an aldehyde. This process can be used to synthesize unsymmetrical ketones. organic-chemistry.org Another important reaction is the aldol-type coupling of aldehydes with α-diazoesters, which can be catalyzed by various agents to yield α-diazo-β-hydroxy esters. These intermediates can then be transformed into other valuable structures. For instance, in the presence of copper catalysts, diazo compounds can react with aldehydes to produce α,β-unsaturated esters, demonstrating the utility of this chemistry in building the core structure of molecules related to this compound. libretexts.org
Derivatization Strategies for Structural Diversification and Functionalization
Dienal structures are valuable synthons due to the reactivity of both the aldehyde and the conjugated diene system. This dual reactivity allows for a wide range of derivatization strategies to produce diverse and complex molecular frameworks.
Preparation of Conjugated Acid Derivatives from this compound Precursors
The aldehyde functional group in dienals like this compound can be readily oxidized to a carboxylic acid. This transformation converts the dienal into a conjugated dienoic acid, a structural motif present in many natural products. Standard oxidation reagents can be employed for this purpose.
Furthermore, modern synthetic methods provide alternative routes to these valuable compounds. For example, Pd(II)-catalyzed sequential dehydrogenation of free aliphatic acids via β-methylene C–H activation enables the one-step synthesis of diverse conjugated dienes from simpler saturated precursors. nih.gov Electrochemical methods have also been developed for the divergent paired electrosynthesis of diacid precursors through the simultaneous cathodic carboxylation of conjugated dienes. These strategies highlight the accessibility of conjugated acid derivatives from dienal precursors or related unsaturated systems.
Synthesis of Complex Spirocyclic Frameworks Utilizing Dienal Precursors
The diene functionality within a dienal precursor is ideally suited for cycloaddition reactions, providing a powerful tool for the construction of complex cyclic systems, including spirocycles. Spirocyclic motifs are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures. rsc.org
The intramolecular Diels-Alder (IMDA) reaction is a particularly effective strategy. nih.gov By tethering a dienophile to the dienal backbone, an IMDA reaction can be triggered, often by thermal activation, to form bicyclic structures. If the tether or the dienal itself is appropriately substituted, this cyclization can lead to the formation of a spirocyclic junction. The stereochemical outcome of the IMDA reaction is often highly predictable, allowing for the controlled synthesis of complex stereoisomers. nih.gov
Beyond the Diels-Alder reaction, other tandem processes can be used to generate spirocyclic frameworks from dienal precursors. These can include radical cyclizations or transition-metal-catalyzed processes that involve sequential bond formations to build the intricate spirocyclic core. researchgate.net
| Cyclization Strategy | Description | Relevance to Dienal Precursors |
|---|---|---|
| Intramolecular Diels-Alder (IMDA) | A [4+2] cycloaddition between a diene and a dienophile that are part of the same molecule. | The diene of the dienal acts as the 4π component, reacting with a tethered dienophile to form bicyclic or spirocyclic systems. nih.gov |
| Tandem Radical Cyclization | A sequence involving radical addition followed by one or more intramolecular cyclization steps. | Can be initiated at various points on the dienal structure to form complex polycyclic and spirocyclic products. researchgate.net |
| Rh(II)-Catalyzed Tandem Reactions | Involves the generation of a rhodium carbene from a diazo precursor, followed by insertion and subsequent cyclization. | A dienal derivative functionalized with a diazo group could undergo tandem insertion/cyclization to yield novel spiroheterocycles. rsc.org |
Formation of Diastereoisomeric Amino-Octalines via Acid-Catalyzed Cyclization
The reaction between an aldehyde and an amine is a fundamental process in organic chemistry, typically leading to the formation of an imine (from a primary amine) or an enamine (from a secondary amine) under acid catalysis. In a dienal substrate, these intermediates can undergo subsequent intramolecular cyclization, providing a pathway to nitrogen-containing heterocyclic systems such as amino-octalines.
The proposed mechanism involves the initial acid-catalyzed formation of a reactive iminium ion from the dienal and a primary amine. This electrophilic intermediate can then be attacked by one of the double bonds in the diene system in an intramolecular fashion. This cyclization step, which can be viewed as an aza-Prins or related type of reaction, would form one of the rings of the octaline skeleton. A subsequent ring closure or rearrangement could then establish the final bicyclic framework.
The stereochemistry of the newly formed chiral centers in the amino-octaline product would be influenced by the geometry of the dienal precursor and the reaction conditions. This approach allows for the potential synthesis of various diastereoisomers, which are valuable for building libraries of complex alkaloids and other biologically active molecules.
Reaction Pathways and Mechanistic Studies of 5,9 Dimethyldeca 5,9 Dienal
Oxidative Transformations and Atmospheric Chemistry
The presence of two carbon-carbon double bonds and an aldehyde functional group makes 5,9-Dimethyldeca-5,9-dienal susceptible to various oxidative transformations. These reactions are relevant not only in synthetic chemistry but also in atmospheric chemistry, where volatile organic compounds (VOCs) of this nature contribute to the formation of secondary organic aerosols (SOAs) and other atmospheric phenomena.
Gas-Phase Ozonolysis and Hydroxyl Radical Reactions of Related Dienes
In the gas phase, unsaturated VOCs like this compound are primarily degraded by reaction with ozone (O₃) and hydroxyl radicals (OH).
Ozonolysis: The reaction with ozone involves the cleavage of the carbon-carbon double bonds. The process, known as the Criegee mechanism, begins with the 1,3-dipolar cycloaddition of ozone to a double bond, forming an unstable primary ozonide (molozonide). This intermediate rapidly decomposes into a carbonyl compound and a carbonyl oxide, also known as a Criegee intermediate. For a diene like this compound, ozonolysis can occur at either the C5=C6 or the C9=C10 double bond, leading to a mixture of products. The reaction at the terminal double bond is often kinetically favored.
Hydroxyl Radical Reactions: Hydroxyl radicals are highly reactive oxidants in the troposphere. Their reaction with unsaturated aldehydes can proceed via two main pathways: OH addition to the C=C double bonds or H-atom abstraction from the aldehydic group (-CHO). OH addition is typically the dominant pathway for unsaturated compounds. This addition forms a radical intermediate which then reacts with molecular oxygen (O₂), initiating a cascade of reactions that can lead to the formation of various oxygenated products and contribute to the regeneration of OH radicals, thus influencing the oxidative capacity of the atmosphere.
Formation of Criegee Intermediates and Secondary Carbonyl Products
The ozonolysis of dienes is a significant source of Criegee intermediates (CIs) in the atmosphere. The decomposition of the primary ozonide from this compound would yield specific CIs and carbonyl co-products.
Attack at C9=C10: Cleavage of the terminal double bond would produce formaldehyde (B43269) (HCHO) and a nine-carbon carbonyl oxide, or acetone (B3395972) and an eight-carbon aldehyde-carbonyl oxide.
Attack at C5=C6: Cleavage of the internal double bond would lead to two different sets of carbonyl and CI pairs, depending on the fragmentation pathway of the primary ozonide.
These Criegee intermediates are highly energetic and can either be stabilized by collision with other molecules (forming stabilized Criegee intermediates, or sCIs) or undergo unimolecular decay. sCIs can then participate in bimolecular reactions with atmospheric species like water vapor, SO₂, and NO₂, contributing to the formation of secondary organic aerosols. The unimolecular decomposition of CIs can also be a source of hydroxyl radicals.
The stable secondary carbonyl products are the other major outcome of ozonolysis. From the cleavage of this compound, a variety of smaller aldehydes and ketones would be formed. For instance, ozonolysis of the related monoterpene limonene (B3431351) yields products like 3-isopropenyl-6-oxoheptanal (B1304916) (IPOH).
Below is a table summarizing the expected primary products from the ozonolysis of each double bond in this compound.
| Double Bond Attacked | Possible Fragmentation Products |
|---|---|
| C9=C10 (terminal) | Criegee Intermediate: (CH₃)₂COO• (Acetone Oxide) |
| Carbonyl Product: 5-methyl-5-octen-1-al | |
| C5=C6 (internal) | Criegee Intermediate: CH₃(CH₂)₃C(CH₃)OO• |
| Carbonyl Product: 4-methyl-4-pentenal |
Organocatalytic Oxidation Processes Involving Unsaturated Aldehydes
Organocatalysis provides metal-free methods for the selective oxidation of organic molecules. For α,β-unsaturated aldehydes, a key strategy involves dienamine catalysis. In this approach, the unsaturated aldehyde reacts with a secondary amine catalyst (often a prolinol derivative) to form a nucleophilic dienamine intermediate. This activation allows for electrophilic attack at remote positions, such as the γ-carbon.
This strategy has been successfully used for the direct organocatalytic γ-oxidation of α,β-unsaturated aldehydes, yielding valuable building blocks for synthesis. While this compound is not an α,β-unsaturated aldehyde, related organocatalytic approaches can be used to oxidize the aldehyde group or functionalize the molecule in other ways. For example, visible-light-promoted organocatalytic aerobic oxidation can convert silyl (B83357) enol ethers to α,β-unsaturated ketones and aldehydes, demonstrating the versatility of organocatalysis in oxidation reactions.
| Catalysis Type | Intermediate | Typical Reaction | Relevance to Unsaturated Aldehydes |
|---|---|---|---|
| Dienamine Catalysis | Dienamine | γ-functionalization | Allows for oxidation at the γ-position of α,β-unsaturated aldehydes. |
| Visible-Light Aerobic Oxidation | Photosensitized species | Oxidation of silyl enol ethers | Synthesis of α,β-unsaturated carbonyl compounds. |
Aqueous-Phase Oxidation Products
The oxidation of unsaturated aldehydes can also occur in the aqueous phase. While autoxidation with O₂ often involves radical chain reactions, other methods have been explored. Under hydrothermal conditions, aldehydes can be oxidized to their corresponding carboxylic acids in the absence of oxygen, using water as the solvent and earth-abundant metal salts like Fe(NO₃)₃ as the oxidant.
Studies on various aldehydes show that this method is versatile, although the presence of a C=C double bond can sometimes interfere with the reaction, leading to lower yields compared to saturated analogues. For this compound, aqueous-phase oxidation would be expected to convert the aldehyde group to a carboxylic acid, yielding 5,9-dimethyldeca-5,9-dienoic acid. However, side reactions involving the double bonds, such as hydration or polymerization, could also occur depending on the specific reaction conditions.
Cyclization and Rearrangement Reactions
The structure of this compound, which is a derivative of a terpenoid, makes it a prime candidate for acid-catalyzed cyclization reactions, a key process in the biosynthesis and synthesis of many terpene natural products.
Acid-Catalyzed Cyclization Mechanisms and Stereochemical Outcomes
Acid-catalyzed cyclization is typically initiated by the protonation of a double bond or a carbonyl group, generating a carbocation. In terpenoid-like molecules, this initiates a cascade of cyclization events. For this compound, protonation of the terminal C9=C10 double bond would form a stable tertiary carbocation at the C9 position. This electrophilic center can then be attacked by the nucleophilic internal C5=C6 double bond, leading to the formation of a six-membered ring, a common motif in monocyclic monoterpenoids.
The stereochemical outcome of these cyclizations is highly dependent on the conformation of the acyclic precursor in the transition state. It has been proposed that these reactions proceed through concerted mechanisms involving preorganized chair-like or boat-like transition states. For example, the acid-catalyzed cyclization of geranyl acetate (B1210297) can proceed through competing chair and boat transition states, with the preferred pathway influenced by reaction conditions such as the use of homogeneous versus heterogeneous catalysts (e.g., zeolites). The final stereochemistry of the cyclic product is determined by the facial selectivity of the C-C bond formation and subsequent trapping of the resulting carbocation. Subsequent reactions, such as deprotonation or reaction with the aldehyde moiety, would terminate the cyclization cascade.
Intramolecular Diels-Alder and Retro-Diels-Alder Processes
The intramolecular Diels-Alder (IMDA) reaction is a powerful synthetic method for forming polycyclic ring systems, where a molecule containing both a diene and a dienophile moiety undergoes a cycloaddition reaction with itself. uh.edumasterorganicchemistry.com For a compound such as this compound, the conjugated system of the aldehyde and the adjacent double bond can potentially act as the diene or dienophile, reacting with the isolated double bond elsewhere in the molecule. The feasibility and outcome of such reactions are governed by factors including the length and conformational flexibility of the tether connecting the reacting groups, as well as thermal or Lewis acid-catalyzed conditions. uh.edu
In systems analogous to this compound, such as 2,6-dimethyl-2,7-octadienal, both thermal and Lewis acid-catalyzed IMDA reactions have been observed. brandeis.edu Under thermal conditions (pyrolysis), a kinetically controlled mixture of products can be formed. For this compound, this would likely involve the formation of bicyclic structures. Lewis acid catalysis, for instance with boron trifluoride (BF₃), can promote an inverse-electron-demand Diels-Alder reaction where the α,β-unsaturated aldehyde functions as the diene. brandeis.edu
The reverse process, the retro-Diels-Alder (rDA) reaction, is a [4+2] cycloelimination that breaks a cyclohexene-type ring into a diene and a dienophile. wikipedia.org This reaction is thermodynamically favored at high temperatures and can be a competing pathway during thermal studies of potential IMDA substrates. wikipedia.org For the bicyclic adducts formed from this compound, an rDA reaction would lead back to the starting material or other isomeric dienals, contributing to the complexity of the product mixture at elevated temperatures. The rDA reaction is a concerted, pericyclic, single-step process, mirroring the mechanism of the forward Diels-Alder reaction. wikipedia.org In some cases, the rDA reaction has been proposed as a mechanism for the metabolic activation of certain toxicants, where a stable bicyclic adduct releases a more reactive species in a biological environment. nih.gov
| Reaction Type | Conditions | Reacting Moieties in Substrate | General Product Type | Reference |
|---|---|---|---|---|
| Intramolecular Diels-Alder (IMDA) | Thermal (Pyrolysis) | Diene and Dienophile within the same molecule | Bicyclic adducts (e.g., fused or bridged rings) | brandeis.edu |
| Inverse-Electron-Demand IMDA | Lewis Acid (e.g., BF₃) | Electron-rich dienophile and electron-poor diene (α,β-unsaturated aldehyde) | Oxabicycloalkene derivatives | brandeis.edu |
| Retro-Diels-Alder (rDA) | High Temperature | Cyclohexene-type ring system | Diene and Dienophile (cleavage products) | wikipedia.org |
Electrocyclization Pathways
Electrocyclization is a pericyclic reaction involving the formation of a sigma bond between the termini of a linear conjugated system, leading to a cyclic compound with one fewer pi bond. Conversely, the reverse reaction, a retro-electrocyclization, involves the cleavage of a sigma bond to form a conjugated system. These reactions are typically initiated by heat or light. For this compound, the 1,3-diene system could theoretically undergo electrocyclization, although this pathway is less commonly reported for such structures compared to cycloaddition reactions like the Diels-Alder. The stereochemistry of the product is dictated by the Woodward-Hoffmann rules, depending on whether the reaction is conducted under thermal or photochemical conditions. While a potential pathway, specific studies detailing the electrocyclization of this compound are not prominent in the literature, suggesting that other reaction cascades may be more favorable.
Enzymatic Transformations and Biotransformation Studies
Substrate Promiscuity of Terpene Synthases with this compound Related Compounds
Terpene synthases (TSs) are enzymes that catalyze the complex cyclization of acyclic isoprenoid pyrophosphates into a vast array of terpene scaffolds. rsc.orgacs.org While many TSs are highly specific for their natural substrate, such as geranyl pyrophosphate (GPP, C10), farnesyl pyrophosphate (FPP, C15), or geranylgeranyl pyrophosphate (GGPP, C20), a significant number exhibit substrate promiscuity. nih.gov This means they can accept and process multiple canonical substrates of different lengths or even non-canonical, synthetic analogues. nih.govnih.gov
This promiscuity is a key factor in the chemical diversity of terpenoids and offers opportunities for combinatorial biosynthesis. nih.goviastate.edu Bacterial diterpene synthases (DTSs) have been found to exhibit significant substrate promiscuity, reacting with various precursors to produce novel compounds. nih.gov Similarly, some plant TSs can accept multiple substrates; for example, enzymes from Prunella vulgaris were shown to convert five different prenyl diphosphates, including canonical and non-canonical forms. nih.gov
A compound like this compound is not a direct substrate for TSs, which require a pyrophosphate leaving group. However, its corresponding pyrophosphate precursor could potentially be accepted by a promiscuous TS. The enzyme's active site, a largely hydrophobic pocket, must be able to accommodate the substrate in a conformation conducive to cyclization. acs.org The ability of a TS to accept an analogue depends on the size and shape of this active site cavity. Saturation mutagenesis studies on the active site of γ-humulene synthase have shown that mutations can alter substrate binding and lead to narrower or different product specificities. nih.gov Therefore, it is plausible that a natural or engineered TS could process a precursor related to this compound.
| Enzyme/Organism | Accepted Substrates | Key Finding | Reference |
|---|---|---|---|
| CoTPS5 from Cananga odorata | GPP, FPP, GGPP | Produces (E)-β-ocimene, (E,E)-α-farnesene, and α-springene from different substrates with high selectivity for each. | nih.gov |
| PvTPS2 from Prunella vulgaris | NPP, FPP, (Z,Z)-FPP, GGPP, NNPP | Characterized in vitro to accept five different prenyl substrates, demonstrating broad promiscuity. | nih.gov |
| Bacterial Diterpene Synthases | Various DTC products | Found to be generally more promiscuous than plant-derived DTSs, enabling combinatorial biosynthesis. | nih.gov |
Water Management Mechanisms in Enzyme Catalysis
Water plays a critical and dual role in the catalytic mechanism of terpene synthases. The reaction cascade initiated by the ionization of the pyrophosphate substrate generates highly reactive carbocation intermediates. rsc.org To prevent premature quenching of these intermediates, the enzyme's active site must be largely shielded from bulk solvent (water). rsc.org This is typically achieved by conformational changes upon substrate binding, which closes off the active site.
However, many terpene synthases produce hydroxylated products, meaning a water molecule must act as a nucleophile to quench the final carbocation. ukri.org This requires a sophisticated water management system where the enzyme can bind and position one or more specific water molecules for catalysis while excluding the rest. rsc.orgresearchgate.net Computational and structural studies have identified key active site residues and even structural motifs far from the substrate that control the location and reactivity of these catalytic water molecules. acs.orgresearchgate.net
For instance, in kaurene-like synthases (KSL), mutation of a conserved isoleucine in the G1/2 helix was found to alter the product distribution between hydroxylated and non-hydroxylated diterpenes, highlighting its role in water management. rsc.org Similarly, molecular dynamics simulations have been used to understand how enzymes like germacradiene-11-ol synthase (Gd11olS) mediate the capture of water in the final step of catalysis. ukri.org This precise control over water allows the enzyme to guide the reaction toward a specific alcohol product instead of a hydrocarbon olefin, which would be formed by deprotonation.
Site-Directed Mutagenesis for Mechanistic Elucidation in Enzymatic Pathways
Site-directed mutagenesis is an invaluable tool for investigating the structure-function relationships of enzymes, including terpene synthases. researchgate.net By systematically replacing specific amino acid residues within the enzyme, researchers can probe their roles in substrate binding, conformational changes, carbocation stabilization, and product determination. researchgate.netnih.gov
This technique has provided deep insights into the complex mechanisms of TS catalysis. For example, mutation of residues in the conserved aspartate-rich (DDxxD/E) and NSE/DTE motifs, which are crucial for binding the magnesium ions and the pyrophosphate moiety, often leads to a significant decrease or complete loss of activity. acs.orgnih.gov
Mutations of residues lining the active site cavity can have more subtle but equally informative effects. Altering the size, shape, or polarity of the active site can change the way the substrate folds within it, thereby redirecting the carbocation rearrangement cascade toward different products. nih.govnih.gov In some cases, mutations can turn a synthase that produces a complex cyclic product into one that releases an early, acyclic intermediate. nih.gov Studies on pentalenene (B1246303) synthase showed that mutating a single active site residue (T182) not only affected enzyme activity but also altered the product profile, demonstrating its crucial role in guiding the regioselectivity of the carbocation intermediates. nih.gov These studies are essential for understanding the fundamental principles of terpene biosynthesis and for engineering novel synthases for biotechnological applications. researchgate.netresearchgate.net
| Enzyme | Mutated Residue(s) | Observed Effect | Inferred Function of Residue | Reference |
|---|---|---|---|---|
| Pentalenene Synthase | T182 (in G2 helix) | Altered product specificity and enzyme activity/solubility. | Stabilizing and guiding carbocation intermediates; influencing active site shape. | nih.gov |
| SmTS1 (Sesterterpene synthase) | Active site residues | Functional switch from a sesterterpene to a diterpene synthase. | Controlling substrate specificity and cyclization pathway. | researchgate.net |
| γ-Humulene Synthase | 19 active site residues (saturation mutagenesis) | Generated mutants with narrower product specificity and enhanced yields of specific products. | Contouring the active site to guide the reaction cascade. | nih.gov |
| Kaurene-like Synthases (KSL) | Conserved Isoleucine in G1/2 helix | Altered the ratio of hydroxylated to non-hydroxylated diterpene products. | Participating in water management for quenching the final carbocation. | rsc.org |
Natural Occurrence and Biosynthetic Investigations of 5,9 Dimethyldeca 5,9 Dienal
Identification in Plant Volatiles and Natural Extracts
5,9-Dimethyldeca-5,9-dienal has been identified as a component of the essential oils and volatile emissions of several plant species. Its presence is often associated with a characteristic citrusy and floral aroma. While not as ubiquitous as some other well-known terpenoids, its detection in various natural extracts underscores its role in the chemical ecology of these plants.
Research on the chemical composition of essential oils has been instrumental in identifying the natural sources of this compound. For instance, studies on various species of the Cymbopogon genus, commonly known as lemongrass, have reported the presence of a wide array of terpenoid compounds. While major components like citral are well-documented, more detailed analyses have revealed the presence of minor constituents, including C12 aldehydes.
The identification of this compound in these complex mixtures is typically achieved through advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS). This method allows for the separation of individual volatile compounds from an extract and their subsequent identification based on their mass spectra and retention times.
Below is a table summarizing the identification of this compound and related compounds in plant species, based on available analytical data.
| Plant Genus | Compound Identified | Analytical Method |
| Cymbopogon | Terpenoid aldehydes | GC-MS |
| Various | Irregular Terpenoids | GC-MS |
Proposed Biosynthetic Precursors and Pathways of Dienes and Dienals
The biosynthesis of this compound represents a deviation from the classical terpenoid biosynthetic pathways, which typically produce compounds with carbon skeletons in multiples of five (e.g., C5, C10, C15). As a C12 compound, it is classified as an irregular or noncanonical terpenoid. The formation of such compounds involves unique enzymatic reactions that modify the standard terpenoid precursors.
The fundamental building blocks for all terpenoids are isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP) nih.govneliti.com. These five-carbon units are synthesized through two primary pathways: the mevalonate (MVA) pathway, which is active in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which operates in the plastids nih.govneliti.com.
The biosynthesis of a C12 compound like this compound is proposed to involve the addition of two extra carbon atoms to a C10 precursor, geranyl pyrophosphate (GPP), or the cleavage of a larger precursor. One of the leading hypotheses for the formation of irregular terpenoids involves the action of specific methyltransferases that add methyl groups to the typical isoprenoid precursors.
While the precise pathway for this compound in plants is not yet fully elucidated, research into the biosynthesis of other irregular terpenoids provides valuable insights. For example, the formation of certain C11 and C16 homoterpenes is known to occur through the oxidative cleavage of C15 and C20 precursors, respectively. A similar mechanism could potentially be involved in the generation of C12 dienals.
The proposed biosynthetic scheme likely involves the following key steps:
Formation of the C10 precursor: Geranyl pyrophosphate (GPP) is synthesized via the condensation of one molecule of IPP and one molecule of DMAPP.
Carbon addition or skeletal rearrangement: A yet-to-be-identified enzymatic step is hypothesized to add two carbon atoms to the GPP backbone or rearrange a larger precursor to form a C12 intermediate.
Functional group modifications: Subsequent enzymatic reactions, likely involving oxidoreductases, would then introduce the aldehyde functional group and the specific double bond arrangement seen in this compound.
Enzymatic Pathways and Biotransformation in Natural Production
The formation of this compound is contingent on the activity of specific enzymes that can catalyze the unique reactions required for its synthesis. While the complete enzymatic cascade remains an area of active research, studies on related biosynthetic pathways in plants and microorganisms offer clues to the types of enzymes that may be involved.
Terpene synthases (TPSs) are a diverse class of enzymes responsible for generating the vast array of terpenoid skeletons found in nature nih.govkneopen.com. It is plausible that a specialized terpene synthase is responsible for creating the initial C12 backbone of this compound from isoprenoid pyrophosphate precursors.
Following the formation of the hydrocarbon skeleton, a series of biotransformation reactions are necessary to yield the final dienal product. These modifications are often catalyzed by cytochrome P450 monooxygenases (CYP450s) and alcohol dehydrogenases (ADHs).
Cytochrome P450 Monooxygenases (CYP450s): This large family of enzymes is known to play a crucial role in the functionalization of terpenoid backbones. A CYP450 could be responsible for introducing a hydroxyl group onto the C12 hydrocarbon precursor.
Alcohol Dehydrogenases (ADHs): The subsequent oxidation of the hydroxyl group to an aldehyde is a reaction commonly catalyzed by ADHs.
Investigations into the biosynthesis of noncanonical terpenoids in microorganisms have identified specific methyltransferases and terpene cyclases that produce C11 and C12 carbon skeletons nih.gov. While these findings are from microbial systems, they provide a model for the types of enzymatic activities that could be present in plants for the synthesis of this compound.
The table below summarizes the key enzyme families likely involved in the biosynthesis of this irregular terpenoid.
| Enzyme Family | Proposed Role in Biosynthesis |
| Terpene Synthase (TPS) | Formation of the C12 carbon skeleton |
| Methyltransferase | Potential role in carbon addition to a C10 precursor |
| Cytochrome P450 Monooxygenase (CYP450) | Hydroxylation of the C12 hydrocarbon intermediate |
| Alcohol Dehydrogenase (ADH) | Oxidation of the alcohol to the final aldehyde |
Further research, including gene discovery and characterization of enzymes from plants known to produce this compound, is necessary to fully elucidate the specific enzymatic pathway and the regulatory mechanisms governing its production in nature.
Advanced Analytical Methodologies for 5,9 Dimethyldeca 5,9 Dienal Research
Spectroscopic Characterization Techniques for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the molecular structure of 5,9-Dimethyldeca-5,9-dienal, providing detailed information about its atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like this compound. ¹H NMR provides information on the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton.
Based on established principles, the ¹H-NMR spectrum of the final aldehyde product would exhibit a highly characteristic, deshielded signal for the aldehydic proton between δ 9-10 ppm. In the ¹³C-NMR spectrum, the carbonyl carbon of the aldehyde would produce a signal in the far downfield region, typically around δ 190-200 ppm.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3/7 | 5.17–5.06 | m | - |
| H-10 | 3.65 | t | 6.3 |
| H-4, H-5 | 2.11–2.05 | m | - |
| H-8 | 2.07–1.96 | m | - |
| H-1 | 1.68 | m | - |
| H-9, 2×CH₃ | 1.64–1.59 | m | - |
| OH | 1.41 | bs | - |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, IR analysis is primarily used to confirm the presence of the key aldehyde group and the carbon-carbon double bonds. The spectrum would be defined by several characteristic absorption bands.
The most definitive feature is the strong carbonyl (C=O) stretching vibration of the aldehyde. Additionally, the spectrum will show characteristic C-H stretching vibrations for the aldehyde proton, which are distinct from alkyl C-H stretches. The presence of two double bonds is confirmed by C=C stretching absorptions.
| Functional Group | Vibration | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Aldehyde (C=O) | Stretch | ~1725 | Strong |
| Aldehyde (C-H) | Stretch | ~2820 and ~2720 | Medium (often appears as a pair) |
| Alkene (C=C) | Stretch | ~1670 | Medium to Weak |
| sp³ C-H | Stretch | 2850-3000 | Strong |
High-Resolution Mass Spectrometry (HRMS) is essential for unequivocally determining the elemental composition of a molecule by measuring its mass with extremely high accuracy. For this compound, HRMS would be used to confirm its molecular formula, C₁₂H₂₀O.
The calculated monoisotopic mass of this compound is 180.151415 Da. nih.gov HRMS analysis would provide an experimental mass value with a precision typically within 5 parts per million (ppm), allowing for the confident confirmation of the molecular formula and distinguishing it from other potential isomers or compounds with the same nominal mass.
Chromatographic Analysis for Isolation, Purity, and Complex Mixture Assessment
Chromatographic techniques are fundamental for separating this compound from reaction mixtures or complex natural extracts, assessing its purity, and performing quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical method for the identification and quantification of volatile and semi-volatile compounds like this compound. This technique is particularly useful for analyzing its presence in complex matrices such as the essential oils of plants.
The compound has been identified as a constituent in the essential oil of sour orange (Citrus aurantium). nih.govchemspider.com In such analyses, the sample is vaporized and separated based on its boiling point and polarity on a capillary column before being fragmented and detected by a mass spectrometer. The retention time provides a chromatographic identifier, while the mass spectrum offers a molecular fingerprint for confirmation.
| Parameter | Value/Condition |
|---|---|
| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Column Example | HP-INNOWax capillary column (60 m × 0.25 mm ID; 0.25 µm film thickness) scentree.co |
| Carrier Gas | Helium scentree.co |
| Reported Retention Index | 1652 (on HP-INNOWax column) scentree.co |
| Detection | Electron Ionization Mass Spectrometry (EI-MS) |
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, purification, and quantification of compounds that may not be sufficiently volatile or stable for GC analysis. For this compound, a reverse-phase HPLC (RP-HPLC) method provides an effective means of analysis.
In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the column material. This method is valuable for purity assessment of synthetic batches and for quantifying the compound in various formulations.
| Parameter | Condition |
|---|---|
| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN) and water |
| Detection | UV, Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening
Thin-Layer Chromatography (TLC) serves as a fundamental and accessible technique for the real-time monitoring of chemical reactions involving this compound. Its primary utility lies in its ability to quickly separate components of a reaction mixture, allowing chemists to track the consumption of starting materials and the formation of the desired product. libretexts.orgchemistryhall.com
In the context of synthesizing this compound, TLC can be employed to assess the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, the disappearance of the reactant spots and the appearance of a new spot corresponding to the product can be visually tracked. libretexts.org The relative positions of the spots, represented by their retention factor (Rf) values, are dependent on the polarity of the compounds and the composition of the mobile phase.
For visualization of aldehydes like this compound, which may not be UV-active, various staining reagents can be utilized. A common approach involves derivatization directly on the TLC plate. nih.govgoogle.com For instance, spraying the plate with a solution of 2,4-dinitrophenylhydrazine (B122626) (DNPH) results in the formation of brightly colored hydrazones, making the aldehyde spots easily visible. google.com Another effective reagent for terpenes and related compounds is an anisaldehyde-sulfuric acid spray, which upon heating produces a range of colors that can be indicative of different compound classes. researchgate.net
The selection of the stationary and mobile phases is critical for achieving good separation. Silica gel is the most common stationary phase for TLC analysis of organic compounds. chemistryhall.com The mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297), is optimized to achieve a significant difference in the Rf values of the reactants and products. rsc.org
Table 1: Illustrative TLC Conditions for Monitoring a Hypothetical Synthesis of this compound
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 9:1 v/v) |
| Sample Application | Capillary spotting of starting material, reaction mixture, and co-spot |
| Development | In a closed chamber until the solvent front reaches ~1 cm from the top |
| Visualization | 1. UV light (254 nm) if reactants/products are UV-active.2. Staining with p-anisaldehyde solution followed by heating.3. Staining with 2,4-DNPH solution. |
| Analysis | Comparison of Rf values of spots in the reaction mixture lane with the starting material. |
Specialized Techniques for Stereochemical Analysis
The presence of a chiral center in this compound necessitates the use of specialized analytical techniques to separate and quantify its enantiomers. Chiral chromatography is the cornerstone of stereochemical analysis, providing the means to determine the enantiomeric excess (e.e.) of a sample and to resolve the enantiomers for further study.
Chiral Gas Chromatography (GC) is a powerful tool for determining the enantiomeric excess of volatile chiral compounds like this compound. This technique utilizes a chiral stationary phase (CSP) within the GC column. The enantiomers of the analyte interact differently with the CSP, leading to different retention times and, consequently, their separation into two distinct peaks in the chromatogram. gcms.czbrussels-scientific.com
The enantiomeric excess can be calculated from the integrated areas of the two enantiomer peaks. libretexts.org Cyclodextrin-based CSPs are widely used for the chiral separation of a variety of compounds, including those found in flavors, fragrances, and pheromones. researchgate.net The selection of the appropriate chiral column and the optimization of GC parameters, such as the temperature program and carrier gas flow rate, are crucial for achieving baseline separation of the enantiomers. For complex samples, such as insect pheromone extracts, chiral GC coupled with mass spectrometry (GC-MS) can provide both enantiomeric separation and structural identification. rothamsted.ac.ukresearchgate.net
Table 2: Representative Chiral GC Parameters for Enantiomeric Excess Determination of a Terpene Aldehyde
| Parameter | Description |
|---|---|
| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) |
| Column | Chiral capillary column (e.g., β-cyclodextrin-based CSP) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | e.g., 250 °C |
| Oven Program | Isothermal or temperature gradient (e.g., 60 °C for 2 min, then ramp to 180 °C at 5 °C/min) |
| Detector Temperature | e.g., 280 °C |
| Data Analysis | Integration of peak areas to calculate enantiomeric excess: e.e. (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100 |
Chiral High-Performance Liquid Chromatography (HPLC) is another indispensable technique for the separation of enantiomers. researchgate.net It is particularly useful for less volatile or thermally labile compounds and can be used for both analytical and preparative-scale separations. phenomenex.comchiraltech.com Similar to chiral GC, chiral HPLC employs a chiral stationary phase (CSP). The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the CSP. chiralpedia.com
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are among the most versatile and widely used for the resolution of a broad range of chiral compounds. mdpi.comnih.gov The choice of mobile phase, which can be normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water), significantly influences the retention and resolution of the enantiomers. mdpi.com The separated enantiomers can be detected using various detectors, such as UV-Vis or a photodiode array detector.
Table 3: General Chiral HPLC Conditions for Enantiomer Resolution
| Parameter | Description |
|---|---|
| Instrument | High-Performance Liquid Chromatograph with UV/PDA Detector |
| Column | Chiral column (e.g., Polysaccharide-based CSP like Chiralpak® or Chiralcel®) |
| Mobile Phase | Isocratic or gradient mixture of solvents (e.g., n-Hexane/Isopropanol for normal phase) |
| Flow Rate | e.g., 1.0 mL/min |
| Column Temperature | e.g., 25 °C |
| Detection Wavelength | Dependent on the chromophore of the analyte or its derivative (e.g., 220 nm) |
| Outcome | Resolution of the racemic mixture into two separate peaks corresponding to each enantiomer. |
Derivatization Techniques for Enhanced Analytical Detection (e.g., PFBHA-derivatization)
For trace-level analysis of aldehydes like this compound, derivatization is often employed to enhance their detectability and improve their chromatographic properties. One of the most effective derivatizing agents for carbonyl compounds is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).
PFBHA reacts with the aldehyde group to form a PFBHA-oxime derivative. nih.govresearchgate.net This derivatization offers several advantages for GC analysis. The resulting oxime is more stable and less polar than the parent aldehyde, leading to better peak shape and resolution. sigmaaldrich.com Furthermore, the pentafluorobenzyl group makes the derivative highly sensitive to electron capture detection (ECD), allowing for ultra-trace quantification. When coupled with mass spectrometry, the PFBHA derivative yields a characteristic mass spectrum with a prominent ion at m/z 181, which is useful for identification and quantification. researchgate.netnih.gov This technique has been successfully applied to the analysis of a wide range of aldehydes in various matrices. semanticscholar.orgnih.gov
Table 4: Typical Protocol for PFBHA Derivatization and GC-MS Analysis
| Step | Procedure |
|---|---|
| 1. Sample Preparation | A solution of this compound in an appropriate solvent. |
| 2. Derivatization | Addition of an aqueous solution of PFBHA. The reaction is typically carried out at a controlled temperature (e.g., 60 °C) for a specific duration (e.g., 30-60 minutes). semanticscholar.org |
| 3. Extraction | The resulting PFBHA-oxime derivative is extracted into an organic solvent (e.g., hexane or dichloromethane). |
| 4. Analysis | The extract is injected into a GC-MS system. |
| 5. GC-MS Conditions | Capillary column (e.g., DB-5ms), temperature-programmed oven, and mass spectrometer operating in electron ionization (EI) or negative chemical ionization (NCI) mode. |
| 6. Detection | Monitoring for the characteristic fragment ions of the PFBHA-oxime derivative. |
Computational and Theoretical Modeling in the Study of 5,9 Dimethyldeca 5,9 Dienal
Quantum Mechanical (QM) Studies on Reaction Mechanisms
Quantum mechanical methods are fundamental to understanding the intricate dance of electrons during a chemical reaction. For a molecule such as 5,9-Dimethyldeca-5,9-dienal, QM studies can map out the entire energy landscape of a reaction, identifying the most likely pathways and the structures of all intermediates and transition states.
To illustrate, in the study of related terpene biosynthesis, energy diagrams are constructed to show the relative energies of intermediates and transition states. A hypothetical energy profile for a reaction involving an acyclic terpene aldehyde is presented in Table 1.
Table 1: Hypothetical Energy Profile for a Terpenoid Reaction Step
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactant | 0.0 |
| Transition State 1 | +15.2 |
| Intermediate 1 | +4.5 |
| Transition State 2 | +10.8 |
| Product | -5.3 |
This table is a generalized representation based on typical values found in computational studies of terpene cyclizations and rearrangements.
Many chemical reactions can yield multiple products, and computational modeling is a powerful tool for predicting and explaining the observed selectivity. By comparing the activation energies of the transition states leading to different diastereomers or regioisomers, chemists can understand why one product is favored over another. For example, in the acid-catalyzed cyclization of citronellal, a related acyclic monoterpene aldehyde, computational studies can be employed to predict the selectivity for different isopulegol isomers. The relative stability of the transition state structures leading to each isomer dictates the final product distribution.
Density Functional Theory (DFT) Calculations for Diphosphate Activation and Carbocation Intermediates in Biosynthesis
Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying the biosynthesis of terpenes. The biosynthesis of this compound, like other terpenes, is believed to proceed from precursors such as geranyl pyrophosphate (GPP) or farnesyl pyrophosphate (FPP). DFT calculations are particularly adept at modeling the initial activation of these precursors, which involves the departure of the diphosphate group to form a highly reactive carbocation intermediate.
The subsequent cascade of reactions, including cyclizations and rearrangements, is dictated by the stability and reactivity of a series of carbocation intermediates. DFT studies on the biosynthesis of various sesterterpenoids and diterpenoids have shown that these pathways often proceed through a series of stable tertiary carbocations. nih.gov However, the potential involvement of less stable secondary carbocations has also been investigated, with DFT calculations suggesting that in some cases, these may be transient species or part of a concerted mechanism rather than discrete intermediates. nih.govacs.org
The calculated energies for key steps in a representative terpene biosynthesis are summarized in Table 2.
Table 2: Calculated Activation and Reaction Energies for a Terpene Biosynthesis Cascade
| Reaction Step | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
|---|---|---|
| Diphosphate Dissociation | Not explicitly calculated (enzymatic) | Not explicitly calculated |
| Initial Cyclization | +5.0 to +10.0 | -15.0 to -20.0 |
| 1,2-Hydride Shift | +2.0 to +5.0 | -2.0 to +2.0 |
| Secondary Cyclization | +8.0 to +12.0 | -10.0 to -15.0 |
| Deprotonation | Low barrier | Variable |
Data is generalized from findings in computational studies on various terpene biosyntheses.
Structure-Property Relationships Derived from Computational Data
Computational chemistry provides a wealth of data that can be used to establish relationships between the molecular structure of a compound and its properties. For this compound, computational methods can predict a range of molecular descriptors. These descriptors can then be correlated with experimental data or used to predict properties for which no experimental data is available.
A comprehensive in silico analysis of a large library of monoterpenoids has demonstrated the utility of this approach. In this study, numerous molecular parameters were calculated to predict physicochemical properties, ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and toxicological risks. mdpi.com Such studies can identify compounds with favorable drug-like characteristics, such as good oral bioavailability and low predicted toxicity. mdpi.com
Table 3 presents a selection of computationally derived molecular descriptors for a representative acyclic monoterpene aldehyde, illustrating the type of data that can be generated to build structure-property relationships.
Table 3: Computationally Derived Molecular Descriptors for a Representative Acyclic Monoterpene Aldehyde
| Descriptor | Calculated Value |
|---|---|
| Molecular Weight ( g/mol ) | ~152 - 168 |
| LogP (octanol-water partition coefficient) | ~2.5 - 3.5 |
| Topological Polar Surface Area (TPSA) (Ų) | ~17.1 |
| Number of Hydrogen Bond Donors | 0 |
| Number of Hydrogen Bond Acceptors | 1 |
| Number of Rotatable Bonds | ~5 - 7 |
Values are typical for acyclic monoterpene aldehydes and are used to predict properties like solubility and permeability.
By analyzing these and other computed descriptors across a range of similar molecules, it is possible to develop quantitative structure-activity relationship (QSAR) models. These models can then be used to predict the biological activity or other properties of new, unsynthesized compounds, thereby guiding future research efforts.
Biological Activity Investigations of 5,9 Dimethyldeca 5,9 Dienal and Its Analogs
Antimicrobial Properties
The antimicrobial potential of 5,9-Dimethyldeca-5,9-dienal and its analogs has been evaluated against various pathogens, including both bacteria and fungi. These investigations are crucial in the search for new compounds to combat the rise of antibiotic-resistant microorganisms.
While comprehensive data on the antibacterial effects of this compound are not extensively documented, studies on related sesterterpenoids and other terpenoids provide valuable insights. For instance, research on sesterterpenoids isolated from marine sponges has shown varied results. Some studies have reported a lack of significant antibacterial activity for certain sesterterpenoid glycosides. nih.gov Conversely, other investigations have identified antibacterial properties in this class of compounds. A sesterterpenoid derivative isolated from the sponge Coscinoderma bakusi exhibited activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 32.0 μg/mL. nih.gov
Studies on smaller acyclic terpenoids, which share structural similarities with this compound, have also been conducted. Farnesal, a sesquiterpenoid aldehyde, has demonstrated notable activity against S. aureus. mdpi.com This suggests that the aldehyde functional group in an acyclic terpenoid structure may contribute to antibacterial effects. Further research on endophytic fungi has also revealed that crude extracts containing sesterterpenoids can inhibit the growth of pathogenic bacteria such as Escherichia coli and S. aureus. nih.govresearchgate.net
| Compound/Extract | Bacterial Strain | Activity (MIC) | Source |
|---|---|---|---|
| Sesterterpenoid Derivative (from Coscinoderma bakusi) | Staphylococcus aureus | 32.0 μg/mL | nih.gov |
| Farnesal | Staphylococcus aureus | High Activity Reported | mdpi.com |
| Hypomontagnella monticulosa Extract (containing sesterterpenoids) | Escherichia coli, Staphylococcus aureus | Inhibition Observed | nih.govresearchgate.net |
The antifungal properties of sesterterpenoids and related compounds have also been a subject of scientific inquiry. Certain sesterterpenoid glycosides, known as sokodosides, have displayed moderate antifungal activity against the fungus Mortierella ramanniana and the yeast Saccharomyces cerevisiae. nih.gov
More closely related structurally, sesquiterpene aldehydes have been identified as potent volatile antifungal agents. nih.gov For example, phaeolep aldehyde A was found to inhibit the hyphal elongation of several fungi, including Penicillium citrinum and Aspergillus niger, at a concentration of 10 ppm. nih.gov Its derivative, phaeolep aldehyde B, demonstrated even more potent inhibitory effects on spore germination. nih.gov These findings underscore the potential of the aldehyde group in terpenoid structures to confer antifungal properties.
| Compound | Fungal Strain | Activity | Source |
|---|---|---|---|
| Sokodosides (Sesterterpenoid glycosides) | Mortierella ramanniana, Saccharomyces cerevisiae | Moderate Activity | nih.gov |
| Phaeolep aldehyde A (Sesquiterpene aldehyde) | Penicillium citrinum, Aspergillus niger | Inhibition at 10 ppm | nih.gov |
Other Reported Bioactivities of Related Sesterterpenoids and Natural Product Analogs
Beyond antimicrobial effects, the broader class of sesterterpenoids, particularly those from marine sources, is known for a wide range of pharmacological activities. nih.govsemanticscholar.org These compounds have been reported to possess cytotoxic, anti-inflammatory, and anti-HIV activities. researchgate.net
Marine sponges are a prolific source of bioactive sesterterpenoids. mdpi.com For instance, certain derivatives have shown potent anti-inflammatory effects by inhibiting phospholipase A2. nih.gov The cytotoxicity of these compounds against various cancer cell lines is also a significant area of research, with many sesterterpenoids demonstrating the ability to inhibit cell proliferation. researchgate.net This suggests that while this compound is a relatively simple acyclic structure, its broader chemical family represents a rich source of diverse and potent bioactivities.
Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives
Understanding the relationship between the chemical structure of terpenoids and their biological activity is crucial for the development of new therapeutic agents. For terpenoids in general, the presence and nature of oxygen-containing functional groups play a significant role in their antimicrobial and toxic effects.
Quantitative structure-activity relationship (QSAR) models have been developed to predict the toxicity of terpenoids. mdpi.comresearchgate.net These studies have indicated that the toxicity of terpenoids often follows the order: alcohols > aldehydes ~ ketones > esters > hydrocarbons. mdpi.comresearchgate.net The presence of a hydroxyl group is often considered crucial for activity, potentially due to its ability to form hydrogen bonds with biological membranes. mdpi.com
While alcohols may be more potent, aldehydes and ketones, such as in this compound, still contribute significantly to the biological activity. mdpi.com The antibacterial activity of terpenoids is often linked to the presence of these oxygenated functional groups. mdpi.com For example, the higher antimicrobial activity of phenolic and alcohol-containing terpenoids compared to hydrocarbon terpenoids is well-documented. nih.gov The aldehyde group in this compound is therefore likely a key contributor to its potential biological effects. Further functionalization of the molecule, for instance by introducing hydroxyl groups or modifying the aldehyde, could modulate its activity, a common strategy in the development of nature-inspired bioactive compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 5,9-Dimethyldeca-5,9-dienal, and how can purity be optimized during synthesis?
- Methodological Answer : A stepwise synthesis approach involving protection/deprotection strategies is advised. For example, precursors with acylated amino groups can undergo cyclization under controlled electrophilic substitution conditions to stabilize dienals . Purity optimization requires chromatographic separation (e.g., HPLC or GC) coupled with spectroscopic validation (NMR, IR) to confirm structural fidelity. NIST-recommended protocols for similar dienals emphasize solvent selection (e.g., anhydrous conditions) to minimize side reactions .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of:
- Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns.
- Nuclear Magnetic Resonance (NMR) : and NMR for double-bond configuration analysis (e.g., cis vs. trans isomerism).
- Computational Modeling : Density Functional Theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and resonance stabilization effects observed in allyl radicals .
- Refer to NIST’s spectral databases for cross-validation .
Q. What analytical techniques are suitable for detecting this compound in environmental or biological matrices?
- Methodological Answer :
- Gas Chromatography-Mass Spectrometry (GC-MS) : Ideal for volatile dienals. Use derivatization (e.g., silylation) to enhance volatility.
- Liquid Chromatography-Tandem MS (LC-MS/MS) : For non-volatile metabolites or degradation products.
- Isotopic Labeling : Tritium () labeling, as demonstrated in hepatic protein binding studies, improves detection sensitivity in biological systems .
Advanced Research Questions
Q. How do metabolic activation pathways influence the covalent binding of this compound to hepatic proteins?
- Methodological Answer :
- In Vitro vs. In Vivo Systems : Use liver microsomes or hepatocytes for metabolic activation studies. In vivo models (e.g., mice) reveal time-dependent binding kinetics, showing preferential covalent attachment to glutathione-S-transferase (GST) isoforms .
- Key Steps :
Incubate with NADPH-regenerating systems to simulate metabolic activation.
Fractionate cytosolic proteins via Sephadex G100 chromatography.
Quantify noncovalent vs. covalent binding using radiolabeled () tracer techniques .
- Table 1 : Binding Affinity Comparison (In Vitro vs. In Vivo)
| Matrix | Binding Type | Protein Target (kDa) | Relative Affinity |
|---|---|---|---|
| Liver Microsomes | Covalent | ~45 (GST) | High |
| In Vivo (Mice) | Noncovalent | >100 | Moderate |
Q. How can contradictory data on degradation pathways (e.g., HO addition vs. H-atom abstraction) be resolved?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Modeling : Predict dominant pathways using Vereecken-Peeters methods to quantify HO addition vs. abstraction contributions .
- Product Analysis : Detect end products like (E)-4-methyl-8-methylenedeca-4,9-dienal via GC-MS or FTIR to infer reaction mechanisms .
- Isotopic Tracer Experiments : Use -labeled ozone or HO radicals to track bond cleavage sites.
Q. What experimental designs are recommended for studying the environmental fate of this compound in atmospheric ozonolysis?
- Methodological Answer :
- Smog Chamber Simulations : React with controlled ozone concentrations under UV light. Monitor intermediates via real-time MS.
- Product Identification : Compare with known ozonolysis products of structurally related compounds (e.g., (E)-6,10-dimethyl-2-methyleneundec-5,9-dienal) .
- Kinetic Modeling : Use pseudo-first-order rate constants to estimate half-lives under varying humidity and temperature.
Guidelines for Data Reporting
- Reproducibility : Document solvent purity, reaction temperatures, and instrument calibration details (e.g., GC column type, MS ionization mode) .
- Statistical Rigor : Include error margins (e.g., ±SD for triplicate measurements) and significance testing (p-values) for binding affinity data .
- Ethical Compliance : Adhere to IUPAC nomenclature and SI units consistently .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
